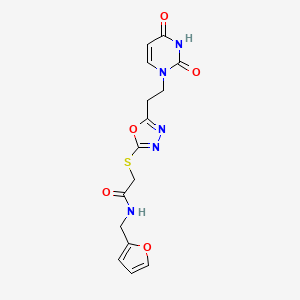

![molecular formula C19H22N2O4 B2707422 6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1638707-75-1](/img/structure/B2707422.png)

6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid” is a type of aliphatic heterocyclic compound .

Molecular Structure Analysis

The molecular and crystal structure of a similar compound, (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido [1,2-a] [1,5]diazocine-3 (4H)-carboxamide, has been determined . This information might provide some insights into the structure of the compound .Scientific Research Applications

Synthetic Applications and Molecular Structure

Compounds with complex cyclic and heterocyclic structures, similar to the one described, often find applications in the synthesis of novel chemical entities. For example, research by Sañudo et al. (2006) focused on the synthesis of a new class of cyclic dipeptidyl ureas through Ugi reactions, showcasing the utility of cyclic compounds in creating biologically relevant structures (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006). Such methodologies could be applicable to the synthesis and functionalization of the compound , highlighting its potential as a scaffold for generating novel chemical entities with specific biological activities.

Multicomponent Reactions and Heterocyclic Chemistry

The creation of polyheterocyclic systems, as investigated by Cao et al. (2019), through multicomponent reactions involving amino acids and alkyl propiolates, leads to the formation of unique heterocyclic structures (Jun‐Jie Cao, Fan Yang, Jing Sun, Ying-Hui Huang, & Chaoguo Yan, 2019). This research underscores the versatility of heterocyclic compounds in constructing complex molecular architectures, which could be relevant for exploring the synthetic versatility and potential applications of the compound in creating novel materials or biological probes.

Potential for Material Science and Catalysis

Research on compounds with intricate cyclic structures often extends into materials science and catalysis, exploring how these molecules can serve as precursors or catalysts in chemical transformations. For instance, the work on heterocyclic derivative syntheses by Bacchi et al. (2005) utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation offers insights into how cyclic and heterocyclic compounds can facilitate the formation of new chemical bonds and structures (A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, & Silvia Cassoni, 2005). Such reactions are central to developing new materials and catalytic processes, suggesting potential research applications for the compound in catalysis and synthetic methodology development.

Properties

IUPAC Name |

6-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-17-7-3-6-16-13-8-12(10-21(16)17)9-20(11-13)18(23)14-4-1-2-5-15(14)19(24)25/h1-3,6-7,12-15H,4-5,8-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMUKDFGKJKUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)

![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)

![5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2707351.png)

![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)

![N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2707361.png)

![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)